molecular formula C14H9Cl2N3O2 B3037972 5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one CAS No. 685107-36-2

5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one

Cat. No.: B3037972
CAS No.: 685107-36-2
M. Wt: 322.1 g/mol
InChI Key: LRQMJMTZMWLYKV-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one is a chemical compound known for its potential applications in medicinal chemistry. It is a member of the pyrimidopyridazine family, which is characterized by a fused ring structure containing both pyrimidine and pyridazine rings. This compound has been studied for its potential as an inhibitor of specific enzymes involved in inflammatory and neurological diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Deprotonation of Dichlorophenylacetonitrile: This step involves the deprotonation of dichlorophenylacetonitrile using a strong base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF).

    Cyclization: The deprotonated intermediate undergoes cyclization with a suitable reagent to form the pyrimidopyridazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidopyridazine ring.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atoms.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a tool for studying reaction mechanisms.

    Biology: The compound has been investigated for its potential as an inhibitor of specific enzymes, particularly those involved in inflammatory pathways.

    Medicine: It shows promise as a therapeutic agent for the treatment of inflammatory and neurological diseases due to its ability to inhibit key enzymes.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one involves the inhibition of specific enzymes, particularly those in the mitogen-activated protein kinase (MAPK) pathway. The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing the inflammatory response. This inhibition is achieved through interactions with key amino acid residues in the enzyme’s active site, leading to a decrease in the phosphorylation of downstream targets.

Comparison with Similar Compounds

Similar Compounds

    5-(2,6-Dichlorophenyl)-2-(2,4-difluorophenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one: This compound is similar in structure but contains a difluorophenylthio group instead of a methoxy group.

    5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one: Another analog with a phenylthio group.

Uniqueness

The uniqueness of 5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position enhances its ability to interact with specific enzyme targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

5-(2,6-dichlorophenyl)-2-methoxypyrimido[1,6-b]pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2/c1-21-11-6-5-10-13(14(20)17-7-19(10)18-11)12-8(15)3-2-4-9(12)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQMJMTZMWLYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=NC(=O)C(=C2C=C1)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-(2,6-dichlorophenyl)-2-methoxy-6H-pyrimido[1,6-b]pyridazin-6-one

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